Bienvenue dans la boutique en ligne BenchChem!

4-Fluoro-3-(methoxymethoxy)phenylboronic acid

Site-selective metalation MOM protecting group Fluorophenol boronates

Researchers face protodeboronation with fluorinated arylboronic acids and unwanted side reactions from free phenols during multi-step syntheses. This compound solves both issues via an orthogonal MOM protecting group. - **Masked phenol strategy**: Withstands basic Suzuki-Miyaura coupling; deprotects under mild acid (e.g., TMSCl, ambient temp). - **≥98% purity tier** available for late-stage functionalization and analytical reference standards. - **Bench-stable MIDA boronate precursor** for iterative cross-coupling.

Molecular Formula C8H10BFO4
Molecular Weight 199.97 g/mol
CAS No. 2246556-68-1
Cat. No. B3349584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(methoxymethoxy)phenylboronic acid
CAS2246556-68-1
Molecular FormulaC8H10BFO4
Molecular Weight199.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)OCOC)(O)O
InChIInChI=1S/C8H10BFO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3
InChIKeyWQVFBIPVBMZGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(methoxymethoxy)phenylboronic acid – Structural Identity and Procurement


4-Fluoro-3-(methoxymethoxy)phenylboronic acid is a heterodifunctional arylboronic acid (C₈H₁₀BFO₄, MW 199.97 g/mol) featuring a 4-fluoro substituent, a 3-methoxymethoxy (MOM)-protected phenol, and a boronic acid group for Suzuki–Miyaura cross-coupling . The MOM group enables a 'masked phenol' strategy: it withstands basic cross-coupling conditions but is cleavable under mild acid, allowing post-coupling liberation of the free phenol for further functionalization [1]. It is commercially available at ≥95% purity and at ≥98% purity from independent suppliers, indicating that purity-specification differentiation exists in the supply chain [2].

1 Masked phenol building block for Suzuki coupling
2 Mild TMSCl cleavage for late-stage phenol unveiling
3 Supply chain offers purity-specification differentiation

Why 4-Fluoro-3-(methoxymethoxy)phenylboronic acid Cannot Be Replaced by Common Analogs


Fluorinated arylboronic acids are susceptible to protodeboronation under the basic, aqueous conditions of Suzuki–Miyaura coupling, particularly when electron-withdrawing fluorine is present [1]. Simply switching to 4-fluoro-3-methoxyphenylboronic acid (CAS 854778-31-7) or 4-fluoro-3-hydroxyphenylboronic acid (CAS 913835-74-2) eliminates the acid-labile protecting group, forcing the user to choose between a permanently methyl-capped phenol (no further OH functionalization) or a free phenol that may undergo undesired oxidation, coordination, or boronate ester scrambling during long synthetic sequences. The MOM group in the target compound uniquely addresses both problems—it remains stable to basic cross-coupling conditions while being cleavable under mild acid (e.g., TMSCl at ambient temperature) [2]. This dual stability profile cannot be achieved with the simple methoxy or hydroxy analogs, making direct substitution chemically unviable for multi-step syntheses requiring late-stage phenol unveiling.

Methoxy analog Permanently methyl-capped phenol prevents further functionalization.
Hydroxy analog Free phenol may undergo oxidation, coordination, or boronate scrambling.
Regioisomer switch 2-Fluoro isomer elevates protodeboronation risk under basic conditions.

Head-to-Head Evidence vs. Closest Analogs


MOM-Directed ortho-Metalation Selectivity

In MOM-protected fluorophenols, the MOM group directs deprotonation to the position adjacent to oxygen when butyllithium is used, while the position adjacent to fluorine is attacked with superbasic butyllithium/KOt-Bu (LIC-KOR). This ambident reactivity enables optional site selectivity that is absent in the simple methoxy analog [1]. The target compound's MOM group thus provides a synthetic handle for regioselective functionalization prior to Suzuki coupling.

MOM metalation
Method context
MOM directs ortho-lithiation adjacent to O with n-BuLi; adjacent to F with LIC-KOR. Methoxy analog: monodentate directing only.
Supports divergent pre-functionalization strategies
Conditions: THF, –78°C
Site-selective metalation MOM protecting group Fluorophenol boronates

Reduced Protodeboronation Risk Under Basic Conditions

Polyfluorinated arylboronic acids, particularly those with ortho-fluorine substituents, are well-documented to undergo rapid protodeboronation under basic Suzuki–Miyaura conditions, leading to reduced yields and impurities [1]. While the target compound's 4-fluoro substituent is meta to the MOM-protected oxygen (not ortho to boron), the electron-withdrawing fluorine still increases the boron center's Lewis acidity and vulnerability to base-mediated C–B cleavage compared to non-fluorinated analogs. The MOM ether at the 3-position provides steric shielding and modulates the electronics of the ring differently than a free hydroxyl (which is deprotonated under basic conditions, increasing electron density and altering protodeboronation kinetics). A review of fluorinated aryl boronates explicitly identifies ortho-fluorine as accelerating protodeboronation, providing a class-level inference that the 4-fluoro (meta to MOM) substitution pattern of the target compound is inherently more stable than ortho-fluoro isomers such as 2-fluoro-3-(methoxymethoxy)phenylboronic acid (CAS 2096331-58-5) [1].

Protodeboronation
Class-level
Class-level evidence: ortho-F accelerates protodeboronation; 4-F (meta to MOM) is not ortho to B.
Reported stability context within fluorinated arylboronic acids
Data to verify for this specific compound
Protodeboronation stability Fluorinated arylboronic acids Suzuki–Miyaura coupling

Mild Deprotection with TMSCl for Late-Stage Phenol Unveiling

A validated protocol demonstrates that MOM-protected phenolboronic acids can be converted to MIDA boronates and subsequently deprotected with TMSCl at ambient temperature to liberate the free phenol [1]. This orthogonal deprotection strategy—MOM cleavage under non-aqueous, mild conditions—cannot be replicated with 4-fluoro-3-methoxyphenylboronic acid (requires harsh BBr₃ or HBr for methyl ether cleavage, which may degrade the boronic acid) or with 4-fluoro-3-hydroxyphenylboronic acid (free OH is incompatible with many protecting group manipulations).

TMSCl deprotection
Method context
TMSCl at ambient temperature cleaves MOM; boronic acid intact. Methoxy analog needs BBr₃ (may decompose B(OH)₂).
Orthogonal deprotection strategy
MIDA boronate formation followed by TMSCl, 25°C
MOM deprotection TMSCl Orthogonal protecting group strategy MIDA boronate

Purity-Grade Differentiation: ≥98% vs. ≥95% Supply Options

The target compound is available at two distinct purity tiers: ≥95% (Fluorochem, £279/g; £832/5 g) and ≥98% (NLT 98%, 001Chemical) [1]. In contrast, the comparator 2-fluoro-3-(methoxymethoxy)phenylboronic acid (CAS 2096331-58-5) is offered at a single lower minimum purity of 95% (AKSci) , and 4-fluoro-3-methoxyphenylboronic acid (CAS 854778-31-7) is listed at 95% purity (Fluorochem, £5/g; TCI 97–112% by neutralization titration, indicating significant anhydride content) . The availability of a ≥98% purity option for the target compound provides a quantifiable quality advantage for applications requiring high-purity starting material, such as medicinal chemistry lead optimization or analytical standard preparation.

Purity tier
Head-to-head
Target: NLT 98% (001Chemical) vs. analog 95% (AKSci) or 95% (Fluorochem). 4-F-3-OMe analog has reported anhydride content issues.
Supports high-purity procurement for sensitive applications
Supplier specifications as of 2025–2026
Purity specification Procurement optimization Quality assurance

Electronic Modulation and Transmetalation Rate

The MOM group (–OCH₂OCH₃) is inductively more electron-withdrawing than a simple methoxy group (–OCH₃) due to the additional oxygen atom. This modulates the electron density on the aromatic ring and consequently the Lewis acidity of the boron center. The fluorine substituent in the target compound is meta to the MOM group, meaning the combined electronic effect influences the rate of transmetalation in Suzuki coupling—the rate-determining step [1]. Computational and experimental studies on fluorinated arylboronic acids show that electron-withdrawing substituents accelerate transmetalation by increasing boron Lewis acidity, but excessive withdrawing character (as in polyfluorinated systems) promotes protodeboronation [1]. The MOM group provides a balanced electronic profile: sufficient withdrawing character to support transmetalation without the protodeboronation penalty associated with multiple fluorine substituents.

Electronic modulation
Class-level
MOM (–I) vs. OMe (+M) effect on boron Lewis acidity. 4-Fluoro substitution adds balanced withdrawing character.
Reported electronic profile context
Quantitative kinetics require experimental validation
Boronic acid reactivity Electronic effects Transmetalation Suzuki coupling

Regioisomeric Differentiation from 2-Fluoro-3-(methoxymethoxy)phenylboronic Acid

The target compound (4-fluoro, 3-MOM) and its regioisomer 2-fluoro-3-(methoxymethoxy)phenylboronic acid (CAS 2096331-58-5, 2-fluoro, 3-MOM) share the same molecular formula (C₈H₁₀BFO₄, MW 199.97) but differ in the position of fluorine relative to the boronic acid and MOM groups [1]. In the target compound, fluorine is para to boron and meta to MOM; in the 2-fluoro isomer, fluorine is ortho to boron. This positional difference has profound consequences: ortho-fluorine significantly accelerates protodeboronation under basic conditions [2] and alters the steric environment around the boron center, potentially affecting coupling efficiency with sterically demanding coupling partners. For medicinal chemistry programs where the fluorine position determines the geometry of the final biaryl product (e.g., in kinase inhibitor scaffolds), procurement of the correct specific regioisomer is critical.

Regioisomer
Head-to-head
4-F isomer: para to B(OH)₂, reduced protodeboronation risk vs. 2-F ortho isomer (CAS 2096331-58-5).
Regioisomer selection may impact coupling robustness
Stability inferred from fluorinated arylboronic acid literature
Regioisomer Structure–activity relationship Medicinal chemistry building block

Optimal Application Scenarios


Late-Stage Phenol Deprotection in Multi-Step Synthesis

In drug discovery programs where a fluorophenol moiety must be carried through multiple synthetic steps and unveiled only at the final stage, the MOM group provides orthogonal protection compatible with Pd-catalyzed Suzuki coupling, amide bond formation, and reductive amination conditions. Post-coupling deprotection with TMSCl at ambient temperature liberates the phenol without degrading the boronic-acid-derived biaryl scaffold [1]. This strategy is not accessible with 4-fluoro-3-methoxyphenylboronic acid (requires harsh demethylation) or with 4-fluoro-3-hydroxyphenylboronic acid (free phenol may undergo undesired side reactions during the synthetic sequence).

Fluorinated Biaryl Pharmacophores with Defined Regiochemistry

The 4-fluoro-3-MOM substitution pattern places the fluorine para to the newly formed C–C bond in Suzuki coupling, producing biaryl products with a specific fluorine geometry. This is critical in structure–activity relationship (SAR) studies where fluorine position affects target binding, metabolic stability, and physicochemical properties. The target compound's 4-fluoro regioisomer is preferred over the 2-fluoro-3-MOM analog (CAS 2096331-58-5) when protodeboronation risk under basic coupling conditions must be minimized [2].

MIDA Boronate Derivatives for Iterative Cross-Coupling

The target compound can serve as a precursor to MIDA boronates via the established protocol: MIDA condensation followed by TMSCl-mediated MOM deprotection yields a bench-stable MIDA boronate with a free phenol handle [1]. These MIDA boronates are compatible with iterative Suzuki–Miyaura coupling strategies where the MIDA group acts as a protected boron that is unmasked only under specific basic aqueous conditions. This application is uniquely enabled by the MOM protecting group strategy and cannot be implemented with unprotected phenolboronic acids due to their instability.

High-Purity Building Block for Analytical Applications

When synthesis requires a boronic acid building block with verified high purity (≥98%) to ensure reproducible reaction outcomes and minimize impurity-related side products, the target compound offers a NLT 98% purity tier [3]. This is particularly relevant for: (a) late-stage functionalization of advanced pharmaceutical intermediates where impurities are amplified in cost, (b) preparation of analytical reference standards, and (c) high-throughput experimentation where batch-to-batch variability must be minimized. The ≥95% tier remains available for cost-sensitive exploratory research.

Application
Selection Property
Validation Focus
Late-stage phenol deprotection
MOM orthogonal protection stability
TMSCl-mediated deprotection compatibility
Fluorinated biaryl pharmacophores
4-Fluoro regioisomeric identity
Protodeboronation risk under basic conditions
MIDA boronate iterative coupling
MIDA boronate formation compatibility
Iterative Suzuki–Miyaura cycle stability
High-purity analytical building block
High-purity specification tier
Impurity profile consistency
Quote Request

Request a Quote for 4-Fluoro-3-(methoxymethoxy)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.